molecular formula C20H22N6O5S B11055779 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide

Cat. No.: B11055779
M. Wt: 458.5 g/mol
InChI Key: SRJRQZVAJKSCCH-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a dimethoxyphenyl group, and a nitrophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate hydrazine derivative and a suitable aldehyde or ketone.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the triazole intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a suitable thiol reacts with the triazole intermediate.

    Formation of the Nitrophenylacetamide Moiety: The final step involves the acylation of the triazole intermediate with a suitable nitrophenyl acetic acid derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides, amines, and thiols, with reaction conditions typically involving a suitable solvent and base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted dimethoxyphenyl derivatives.

Scientific Research Applications

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activities.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring, dimethoxyphenyl group, and nitrophenylacetamide moiety collectively contribute to its diverse range of applications and potential therapeutic properties.

Properties

Molecular Formula

C20H22N6O5S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C20H22N6O5S/c1-11-7-12(2)18(14(8-11)26(28)29)22-17(27)10-32-20-24-23-19(25(20)21)13-5-6-15(30-3)16(9-13)31-4/h5-9H,10,21H2,1-4H3,(H,22,27)

InChI Key

SRJRQZVAJKSCCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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